4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methylphenoxyacetic acid hydrazide with appropriate reagents under controlled conditions. One common method includes the cyclization of the hydrazide with carbon disulfide and potassium hydroxide, followed by alkylation with 4-methylphenoxyethyl bromide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, substituted triazoles, and various derivatives with modified phenoxy groups.
Scientific Research Applications
4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme group. This inhibition can disrupt the biosynthesis of essential cellular components, leading to antimicrobial or anticancer effects. The thiol group can also interact with reactive oxygen species, providing antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
4-methyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-6-10(7-5-8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHSPALLUGDQLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396503 |
Source
|
Record name | 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-44-3 |
Source
|
Record name | 4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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